molecular formula C21H26N2O2S B440176 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 352684-71-0

2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B440176
CAS No.: 352684-71-0
M. Wt: 370.5g/mol
InChI Key: AQUKEDDUKCUXAC-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a high-purity chemical intermediate designed for advanced research and development in medicinal chemistry. This compound belongs to the annelated 2-aminothiophene class, a scaffold recognized for its significant versatility and broad therapeutic potential in drug discovery . Specifically, N-acyl derivatives of 2-aminothiophenes with the 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene core have demonstrated promising biological activities in recent studies, including notable antibacterial and antioxidant properties . Furthermore, closely related structural hybrids based on the 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide scaffold have been synthesized and evaluated for their in vitro cytotoxic potency against a range of human cancer cell lines, highlighting the relevance of this chemotype in the search for novel anticancer agents . The presence of the electron-rich thiophene ring, which acts as a bioisostere for benzene and other aromatic systems, is crucial for the molecule's ability to interact with biological targets . The tert-butyl benzamido moiety provides a hydrophobic element that can be critical for enhancing binding affinity and modulating physicochemical properties. This reagent is offered strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a key synthetic building block for constructing combinatorial libraries or as a precursor for the development of new small molecules with potential pharmacological activity.

Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-21(2,3)14-11-9-13(10-12-14)19(25)23-20-17(18(22)24)15-7-5-4-6-8-16(15)26-20/h9-12H,4-8H2,1-3H3,(H2,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUKEDDUKCUXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Selection and Reaction Mechanism

The reaction typically employs 4-(tert-butyl)benzoyl chloride and 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide under Schotten-Baumann conditions. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), facilitates deprotonation of the amine, while coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) activate the carboxylate intermediate.

Benzoyl chloride+Amine precursorEDCI/HOBt, DIPEATarget compound+HCl\text{Benzoyl chloride} + \text{Amine precursor} \xrightarrow{\text{EDCI/HOBt, DIPEA}} \text{Target compound} + \text{HCl}

Key parameters include:

  • Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to suppress hydrolysis.

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : 1:1 molar ratio of acyl chloride to amine, with 1.5 equivalents of EDCI/HOBt.

Yield Optimization

Yields range from 65–78% after purification. Impurities often arise from incomplete coupling or hydrolysis of the acyl chloride. Column chromatography (silica gel, 20–40% ethyl acetate in hexane) effectively isolates the product.

Alternative Methodologies

Solid-Phase Synthesis

A modified approach immobilizes the cyclohepta[b]thiophene scaffold on Wang resin, enabling iterative coupling with 4-(tert-butyl)benzoic acid using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This method achieves 72% yield but requires specialized equipment.

One-Pot Cyclization-Coupling

Combining thiophene ring cyclization and amidation in a single step reduces purification stages. Using malononitrile and tert-butyl acetoacetate under acidic conditions generates the cyclohepta[b]thiophene core, followed by in-situ benzamidation. However, yields drop to 55–60% due to competing side reactions.

Reaction Condition Analysis

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937895
DMF36.76588
THF7.527092

Polar aprotic solvents like DMF accelerate reaction rates but increase hydrolysis risk, favoring DCM for optimal balance.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Enhances acylation efficiency (5 mol% increases yield by 12%).

  • Molecular sieves (3Å) : Absorb moisture, improving stability of the acyl chloride intermediate.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Hexane/ethyl acetate (3:1) eluent resolves unreacted amine and benzoyl chloride derivatives.

  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (melting point: 215–217°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.24 (s, 9H, C(CH₃)₃), 2.34 (s, 3H, CH₃), 7.16–8.01 (m, Ar-H).

  • IR : Peaks at 1741 cm⁻¹ (C=O stretch), 2924 cm⁻¹ (Ar-CH), and 3394 cm⁻¹ (NH₂).

Challenges and Limitations

Hydrolytic Degradation

The tert-butyl group’s steric bulk impedes acyl chloride formation, necessitating strict anhydrous conditions. Hydrolysis to 4-(tert-butyl)benzoic acid occurs if moisture exceeds 50 ppm.

Scalability Issues

Large-scale reactions (>100 g) face heat dissipation challenges, requiring dropwise addition of reagents and jacketed reactors .

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:
  • Electron-Withdrawing vs. In contrast, 4-(tert-butyl) (target compound) and 4-methoxy (Compound 40) are electron-donating, increasing lipophilicity and possibly enhancing target binding .
  • Steric Effects : The bulky tert-butyl group may improve binding pocket occupancy in viral enzymes compared to smaller groups like chloro () or methoxy .
  • Carboxamide Variations : Substitutions at position 3 (e.g., N-phenyl in Compound 42 vs. N-pyridinyl in Compound 27) influence hydrogen-bonding interactions with target proteins, affecting potency and selectivity .

Physicochemical Properties

  • Molecular Weight : Most analogs fall within 380–420 g/mol, adhering to Lipinski’s rule of five for drug-likeness. Exceptions include dipropylcarboxamide derivatives (, MW 398.5) .
  • Solubility : Sulfonyl and nitro groups () improve aqueous solubility but may reduce bioavailability due to poor membrane permeability .

Research Findings and Therapeutic Implications

  • Anti-HIV Activity : Compound 27 () demonstrated allosteric inhibition of HIV-1 RNase H, with an IC50 of 1.2 µM. The tert-butyl analog may exhibit enhanced activity due to improved hydrophobic interactions .
  • Anti-Influenza Activity : Compounds 40–42 () disrupted influenza polymerase subunits PA-PB1, with EC50 values ranging from 0.8–2.5 µM. Steric bulk at position 2 (e.g., tert-butyl ) could further stabilize protein-ligand interactions .
  • Safety Profiles : Sulfonamide derivatives (–18) may pose renal toxicity risks, whereas tert-butyl groups are generally metabolically stable, reducing off-target effects .

Biological Activity

The compound 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide , also known by its PubChem CID 2886219, is a member of the cyclohepta[b]thiophene class of compounds. This class has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this specific compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26N2O2S
  • Molecular Weight : 370.51 g/mol
  • IUPAC Name : this compound
  • SMILES : CC(C)(C)C(=O)N[C@H]1CC2=C(C1)SC(=C2C(=O)N)N

Biological Activity Overview

Recent studies have highlighted the compound's antiproliferative properties , particularly against various cancer cell lines. The following sections summarize key findings from research studies.

Antiproliferative Activity

A study published in Nature Reviews Cancer evaluated a series of cyclohepta[b]thiophene derivatives for their ability to inhibit cell proliferation in cancer models. The specific compound exhibited significant growth inhibition in several cancer cell lines:

Cell LineGI50 (µM)Comments
A549 (Lung)2.01Potent antiproliferative activity
OVACAR-4 (Ovarian)2.27Superior to control agents
CAKI-1 (Renal)0.69High efficacy observed
T47D (Breast)0.362Minimal cytotoxicity noted

These results indicate that the compound has a broad spectrum of activity against various types of cancer cells.

The mechanism by which this compound exerts its antiproliferative effects appears to involve several pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in A549 cells, suggesting interference with mitotic progression.
  • Apoptosis Induction : Evidence of early apoptosis was observed through activation of caspases 3, 8, and 9.
  • Tubulin Polymerization Inhibition : Similar to established chemotherapeutics like nocodazole, it targets microtubule dynamics, which is crucial for cell division.

Case Studies and Experimental Findings

In vivo studies using CT26 murine models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls. The data suggest that the compound not only inhibits cancer cell proliferation but may also impact tumor growth in live models.

Summary of Experimental Results

  • In Vitro : Effective against multiple cancer cell lines with notable GI50 values.
  • In Vivo : Significant reduction in tumor growth observed in animal models.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?

Methodological Answer:
The synthesis typically involves coupling a substituted benzamido group to a cyclohepta[b]thiophene-3-carboxamide scaffold. A general approach includes:

  • Step 1 : Functionalization of the thiophene ring via nucleophilic substitution or condensation reactions, as seen in analogous tetrahydrobenzothiophene derivatives (e.g., using acid anhydrides like succinic anhydride in dry CH₂Cl₂ under inert conditions) .
  • Step 2 : Purification via reverse-phase HPLC (MeCN:H₂O gradients) or recrystallization (methanol/ethyl acetate) to isolate the product .
  • Step 3 : Characterization using ¹H/¹³C NMR (to confirm regioselectivity), IR (amide C=O stretches at ~1650–1700 cm⁻¹), and HRMS (to verify molecular weight) .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and intermediates, reducing trial-and-error experimentation:

  • Transition State Analysis : Identify energy barriers for key steps (e.g., amide bond formation) to prioritize reaction conditions .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize solvent selection for yield and purity .
  • Machine Learning : Train models on existing reaction data (e.g., ICReDD’s database) to predict optimal catalysts, temperatures, or stoichiometry .
    Example: A 20% yield improvement was reported for similar thiophene derivatives using such hybrid computational-experimental workflows .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to verify the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~29–34 ppm for quaternary carbon in ¹³C) and the cycloheptane ring’s conformational rigidity .
  • IR Spectroscopy : Confirm amide I/II bands (1650–1700 cm⁻¹ and 1550–1600 cm⁻¹) and absence of unreacted amine (~3350 cm⁻¹) .
  • LC-MS/HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines to distinguish intrinsic activity from assay-specific artifacts .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability in potency .
  • Comparative Studies : Apply statistical methods (e.g., ANOVA) to compare results with structurally similar compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophene derivatives) .

Basic: What solubility and stability profiles should be assessed during preformulation studies?

Methodological Answer:

  • Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or HPLC quantification .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic or oxidative degradation (monitor via LC-MS) .

Advanced: How can QSAR models predict the biological target or mechanism of action?

Methodological Answer:

  • Descriptor Selection : Calculate topological indices (e.g., Wiener index) and electronic parameters (HOMO/LUMO energies) to correlate with antibacterial or enzyme-inhibitory activity .
  • Training Data : Use public databases (ChEMBL, PubChem) to build models based on structurally related thiophene carboxamides .
  • Validation : Apply leave-one-out cross-validation (LOOCV) to ensure R² >0.7 and RMSE <0.5 .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure (tert-butyl groups may cause irritation) .
  • Waste Disposal : Neutralize reaction byproducts (e.g., nitro intermediates) with 10% sodium bicarbonate before disposal .

Advanced: How can statistical experimental design (DoE) improve reaction yield and purity?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize conditions via central composite design (CCD), targeting ≥90% yield and ≤5% impurities .
    Example: A 35% yield increase was achieved for similar compounds by optimizing reaction time and stoichiometry via DoE .

Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Purification : Transition from HPLC to flash chromatography (C18 silica, MeCN/H₂O gradients) for cost-effective bulk purification .
  • Exothermicity : Use jacketed reactors to control temperature during large-scale amide coupling (risk of thermal runaway) .

Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Generative Models : Use VAEs (Variational Autoencoders) to design derivatives with modified substituents (e.g., replacing tert-butyl with cyclopropyl) .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .

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